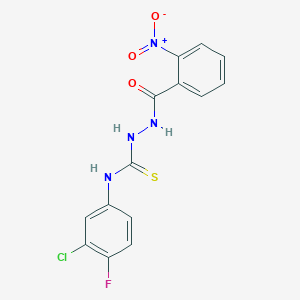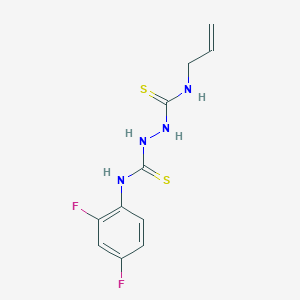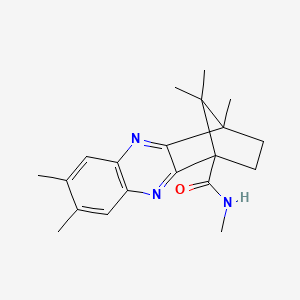![molecular formula C23H22N4O5S B4121308 2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4121308.png)
2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide
Overview
Description
2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide is a complex organic compound with a unique structure that incorporates biphenyl, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the biphenylyloxy intermediate: This involves the reaction of biphenyl with an appropriate halogenating agent to introduce the oxy group.
Propanoylation: The biphenylyloxy intermediate is then reacted with propanoyl chloride under basic conditions to form the propanoyl derivative.
Hydrazinecarbothioamide formation: The propanoyl derivative is reacted with hydrazinecarbothioamide under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The methoxy and nitro groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenylyloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The biphenylyloxy group can interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These interactions can modulate various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-methoxy-4-nitrobenzene: Similar in structure but lacks the biphenylyloxy and hydrazinecarbothioamide groups.
4-bromo-2-nitrotoluene: Contains a nitro group but differs in the presence of a bromine and methyl group instead of biphenylyloxy and hydrazinecarbothioamide groups.
Uniqueness
2-[2-(biphenyl-4-yloxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both biphenylyloxy and hydrazinecarbothioamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-[2-(4-phenylphenoxy)propanoylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-15(32-19-11-8-17(9-12-19)16-6-4-3-5-7-16)22(28)25-26-23(33)24-20-13-10-18(27(29)30)14-21(20)31-2/h3-15H,1-2H3,(H,25,28)(H2,24,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNROUULQJXKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 5-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4121228.png)
![methyl 2-[({[1-(1-adamantyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4121230.png)


![1-(3-chlorophenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4121253.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B4121260.png)


![N-(1,3-benzodioxol-5-ylmethyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4121282.png)
![diethyl 5-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4121285.png)

![methyl 2-[({2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4121318.png)

